

Application Notes and Protocols: Synthesis of CH5447240

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Compound of Interest

Compound Name: CH5447240

Cat. No.: B11933626

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Abstract

CH5447240 is a potent and orally available small-molecule agonist of the human parathyroid hormone receptor 1 (hPTH1R).^{[1][2][3]} It has demonstrated significant potential in preclinical studies for the treatment of hypoparathyroidism by elevating serum calcium levels.^{[1][4]} This document provides a detailed protocol for the chemical synthesis of **CH5447240**, based on the methodologies reported in the scientific literature. Additionally, it includes a summary of its biological activity and a diagram of the hPTH1R signaling pathway.

Chemical Information

IUPAC Name	1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea
Synonyms	CH-5447240, Compound 14I
CAS Number	1253919-92-4
Molecular Formula	C ₂₆ H ₃₉ N ₅ O ₄ S
Molecular Weight	517.69 g/mol

Biological Activity

Target	Action	EC50	EC20
hPTHr1	Agonist	12 μ M	3.0 μ M

Physicochemical Properties

Property	Value
Oral Bioavailability (rat)	55%
Metabolic Stability	Good in human liver microsomes
Solubility	High in fasted state simulated intestinal fluid

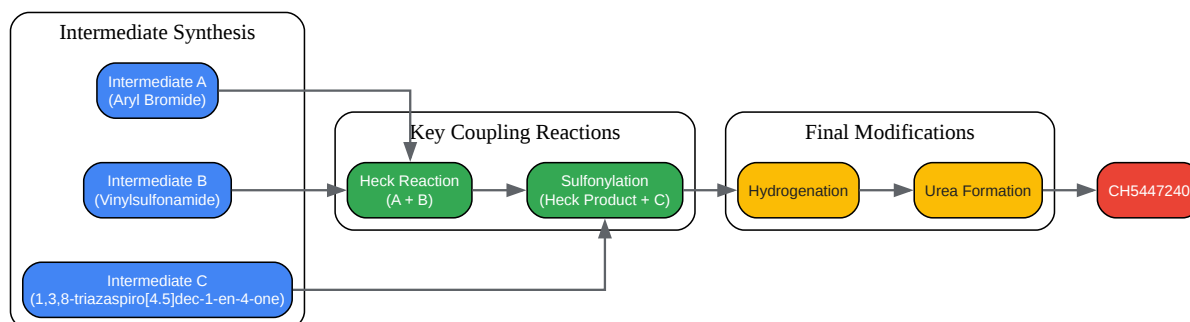
Human Parathyroid Hormone Receptor 1 (hPTHr1) Signaling Pathway

The activation of the human parathyroid hormone receptor 1 (hPTHr1), a G protein-coupled receptor, by an agonist like **CH5447240**, primarily initiates two major signaling cascades: the Gs/cAMP/PKA pathway and the Gq/PLC/PKC pathway.^{[2][5][6]} These pathways ultimately regulate calcium and phosphate homeostasis.

Caption: hPTHr1 signaling pathway activated by an agonist.

Synthesis of CH5447240

The synthesis of **CH5447240** is a multi-step process involving the preparation of key intermediates followed by their coupling and final modification. The overall synthetic workflow is depicted below.



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Caption: Synthetic workflow for **CH5447240**.

Experimental Protocols

General Information: All reagents and solvents were of analytical grade and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Intermediate A (Aryl Bromide)

- **Reaction:** To a solution of 3,5-dimethylaniline in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) portion-wise at 0 °C.
- **Stirring:** Stir the reaction mixture at room temperature for 12 hours.
- **Work-up:** Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel.
- **Expected Yield:** 85-95%

Step 2: Synthesis of Intermediate B (Vinylsulfonamide)

- **Reaction:** To a solution of vinylsulfonamide in a suitable solvent, add a protecting group precursor (e.g., Boc anhydride) and a base (e.g., triethylamine).
- **Stirring:** Stir the mixture at room temperature for 4 hours.
- **Work-up:** Dilute the reaction mixture with water and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- **Purification:** The crude product is used in the next step without further purification.
- **Expected Yield:** 90-98%

Step 3: Heck Reaction

- **Reaction:** In a sealed tube, combine Intermediate A, Intermediate B, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine) in an appropriate solvent (e.g., acetonitrile).
- **Stirring:** Heat the mixture at 100 °C for 16 hours.
- **Work-up:** After cooling to room temperature, filter the mixture through celite and concentrate the filtrate.
- **Purification:** Purify the residue by column chromatography on silica gel.
- **Expected Yield:** 60-70%

Step 4: Synthesis of Intermediate C (1,3,8-triazaspiro[4.5]dec-1-en-4-one)

- This intermediate can be synthesized according to known literature procedures, often involving a multi-step sequence starting from commercially available materials.

Step 5: Sulfonylation

- Reaction: To a solution of the product from the Heck reaction and Intermediate C in a suitable solvent (e.g., dichloromethane), add a base (e.g., diisopropylethylamine) and a sulfonylating agent.
- Stirring: Stir the reaction at room temperature for 6 hours.
- Work-up: Quench the reaction with water and extract with dichloromethane. The organic layer is washed with brine, dried, and concentrated.
- Purification: Purify by column chromatography.
- Expected Yield: 75-85%

Step 6: Hydrogenation

- Reaction: Dissolve the product from the sulfonylation step in a solvent such as methanol and add a catalyst (e.g., 10% Pd/C).
- Stirring: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
- Work-up: Filter the reaction mixture through celite and concentrate the filtrate to obtain the hydrogenated product.
- Expected Yield: 95-99%

Step 7: Urea Formation (Final Step)

- Reaction: To a solution of the hydrogenated product in a suitable solvent, add 1-methyl-1-phenylurea and a coupling agent.
- Stirring: Stir the reaction at room temperature for 24 hours.
- Work-up: Concentrate the reaction mixture and partition between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.
- Purification: Purify the crude product by preparative HPLC to afford **CH5447240**.

- Expected Yield: 40-50%

Characterization Data for CH5447240

Analysis	Result
^1H NMR (400 MHz, CDCl_3)	δ (ppm): 7.15 (s, 2H), 6.80 (s, 1H), 3.25 (t, J = 7.2 Hz, 2H), 3.10 (s, 3H), 2.95 (t, J = 7.2 Hz, 2H), 2.30 (s, 6H), 1.80-1.00 (m, 14H), 0.90 (d, J = 6.8 Hz, 3H).
^{13}C NMR (100 MHz, CDCl_3)	δ (ppm): 172.1, 155.8, 138.2, 136.5, 128.9, 125.4, 55.6, 50.2, 48.9, 36.4, 34.7, 32.1, 29.8, 28.7, 21.3, 20.9.
Mass Spectrometry (ESI)	m/z: 518.27 $[\text{M}+\text{H}]^+$
Purity (HPLC)	>98%

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